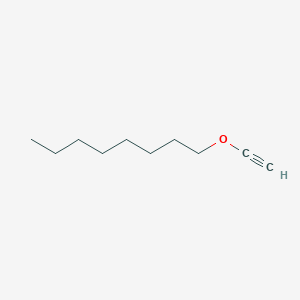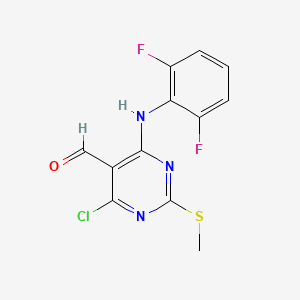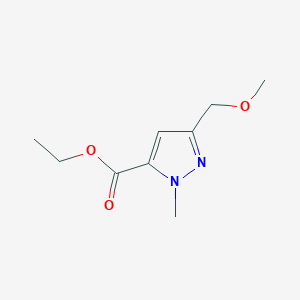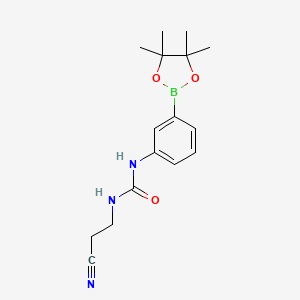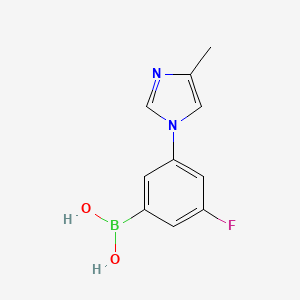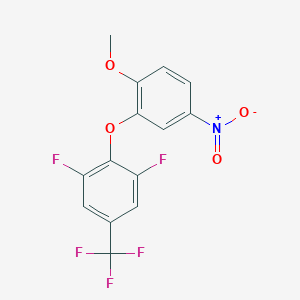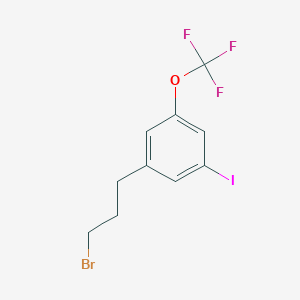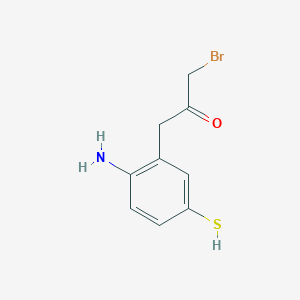
1-(3-Bromopropyl)-4-ethoxy-3-ethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromopropyl)-4-ethoxy-3-ethylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a bromopropyl group, an ethoxy group, and an ethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-4-ethoxy-3-ethylbenzene typically involves the bromination of 4-ethoxy-3-ethylbenzene followed by a nucleophilic substitution reaction. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The resulting bromo derivative is then reacted with 1,3-dibromopropane under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process.
化学反応の分析
Types of Reactions
1-(3-Bromopropyl)-4-ethoxy-3-ethylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethoxy and ethyl groups can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Major Products
Nucleophilic Substitution: Substituted benzene derivatives depending on the nucleophile used.
Oxidation: Corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: The corresponding hydrocarbon.
科学的研究の応用
1-(3-Bromopropyl)-4-ethoxy-3-ethylbenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of novel materials with specific electronic or optical properties.
Pharmaceuticals: May serve as a building block for the synthesis of bioactive compounds.
Chemical Biology: Utilized in the study of biological pathways and molecular interactions.
作用機序
The mechanism of action of 1-(3-Bromopropyl)-4-ethoxy-3-ethylbenzene depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation reactions, the ethoxy and ethyl groups undergo electron transfer processes, leading to the formation of oxidized products. The molecular targets and pathways involved vary based on the specific reaction and conditions.
類似化合物との比較
Similar Compounds
- 1-(3-Bromopropyl)-4-methoxybenzene
- 1-Bromo-3-phenylpropane
- 1-Bromo-3-chloropropane
Uniqueness
1-(3-Bromopropyl)-4-ethoxy-3-ethylbenzene is unique due to the presence of both ethoxy and ethyl groups on the benzene ring, which can influence its reactivity and physical properties. The combination of these substituents provides distinct electronic and steric effects, making it a valuable compound for specific synthetic applications.
特性
分子式 |
C13H19BrO |
|---|---|
分子量 |
271.19 g/mol |
IUPAC名 |
4-(3-bromopropyl)-1-ethoxy-2-ethylbenzene |
InChI |
InChI=1S/C13H19BrO/c1-3-12-10-11(6-5-9-14)7-8-13(12)15-4-2/h7-8,10H,3-6,9H2,1-2H3 |
InChIキー |
OMVKWIYBLXHKAQ-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=CC(=C1)CCCBr)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


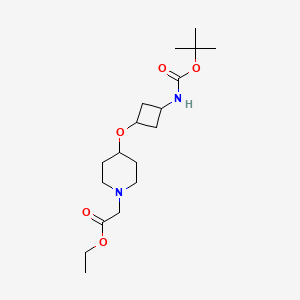


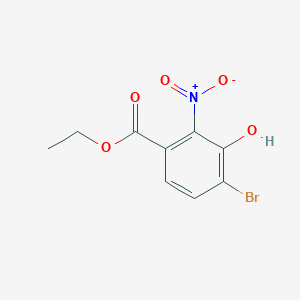
![3-methyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine](/img/structure/B14068619.png)
